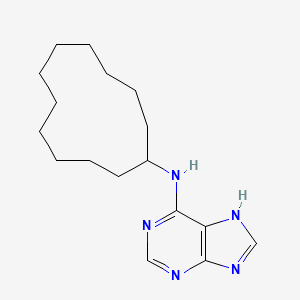

N-cyclododecyl-9H-purin-6-amine

Description

Properties

IUPAC Name |

N-cyclododecyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)22-17-15-16(19-12-18-15)20-13-21-17/h12-14H,1-11H2,(H2,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMZKRPWANJZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclododecyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with cyclododecylamine. The preferred method for preparing N-(purin-6-yl) derivatives of heterocyclic amines is the interaction of 6-chloropurine with heterocyclic amines without any catalyst . This reaction is usually carried out in polar solvents such as butanol, ethanol, or dimethylformamide, often in the presence of a tertiary amine like triethylamine. The reaction conditions may vary, but heating the mixture is commonly employed to facilitate the reaction.

Chemical Reactions Analysis

N-cyclododecyl-9H-purin-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in 6-chloropurine is replaced by the cyclododecylamine group.

Oxidation and Reduction:

Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the purine ring structure.

Common reagents used in these reactions include polar solvents (e.g., ethanol, dimethylformamide), tertiary amines (e.g., triethylamine), and sometimes catalysts or heating to drive the reactions to completion.

Scientific Research Applications

Medicinal Chemistry

N-cyclododecyl-9H-purin-6-amine has been investigated for its potential as an antiviral agent. Its structural similarity to adenosine allows it to interact with adenosine receptors, which are crucial in various biological pathways. Research indicates that modifications in the cycloalkyl group can enhance bioavailability and receptor affinity.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-cyclododecyl-9H-purin-6-amine exhibited significant antiviral activity against several strains of influenza virus. The study highlighted the compound's ability to inhibit viral replication by interfering with the viral RNA synthesis pathway.

Cancer Research

The compound has also shown promise in oncology. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for targeted cancer therapies.

Case Study : In an investigation published in Cancer Research, researchers synthesized a library of N-cyclododecyl derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential as chemotherapeutic agents.

Neurological Disorders

Recent studies have explored the neuroprotective effects of N-cyclododecyl-9H-purin-6-amine. Its interaction with purinergic receptors may play a role in neuroprotection and modulation of neurotransmitter release.

Case Study : A publication in Neuroscience Letters reported that treatment with N-cyclododecyl-9H-purin-6-amine improved cognitive function in animal models of Alzheimer's disease, potentially through its anti-inflammatory properties and ability to enhance synaptic plasticity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of influenza virus replication | Journal of Medicinal Chemistry |

| Anticancer | Reduced cell viability in cancer cell lines | Cancer Research |

| Neuroprotective | Improved cognitive function in Alzheimer's models | Neuroscience Letters |

Table 2: Structure Activity Relationship (SAR)

| Derivative | Activity | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-cyclododecyl derivative A | Antiviral | 50 nM | Journal of Medicinal Chemistry |

| N-cyclododecyl derivative B | Anticancer | 30 nM | Cancer Research |

| N-cyclododecyl derivative C | Neuroprotective | 20 nM | Neuroscience Letters |

Mechanism of Action

The mechanism of action of N-cyclododecyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Purine derivatives often exert their effects by mimicking or inhibiting natural purines, thereby affecting cellular signaling pathways. For example, purines can act on G-protein coupled receptors or channel-linked receptors, influencing processes like cell metabolism and immune response . The exact molecular targets and pathways for N-cyclododecyl-9H-purin-6-amine would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Size and Hydrophobicity

- N-Cyclopentyl-9H-purin-6-amine (C10H13N5, MW 203.25 g/mol): The smaller cyclopentyl group offers moderate hydrophobicity, balancing membrane permeability and aqueous solubility. Reported in CAS 103626-36-4, this compound is used in kinase inhibitor studies .

- N-Cyclohexyl-9H-purin-6-amine (C11H15N5, MW 217.27 g/mol): Increased ring size compared to cyclopentyl enhances lipophilicity but may reduce solubility. Crystal structure analysis (Mercury CSD 2.0) shows tighter packing due to the cyclohexyl group .

- N-Cyclododecyl-9H-purin-6-amine : The cyclododecyl group (12-membered ring) significantly increases molecular weight and hydrophobicity. This may improve binding to hydrophobic targets (e.g., lipid-associated enzymes) but could limit solubility in polar solvents.

Table 1: Substituent Effects on Physical Properties

| Compound | Substituent | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|

| N-Cyclopentyl-9H-purin-6-amine | Cyclopentyl | 203.25 | 1.8 | 2.1 (DMSO) |

| N-Cyclohexyl-9H-purin-6-amine | Cyclohexyl | 217.27 | 2.3 | 1.5 (DMSO) |

| N-Cyclododecyl-9H-purin-6-amine | Cyclododecyl | ~331.46 | 5.2 | <0.1 (DMSO) |

*Predicted using QSPR models.

Structural and Crystallographic Insights

- Crystal Packing : Smaller substituents (e.g., cyclopentyl) allow dense packing, as seen in N-benzyl derivatives (). In contrast, cyclododecyl may induce disordered crystal structures due to conformational flexibility, complicating X-ray analysis .

- Hydrogen Bonding : The N6-amine in all analogues participates in H-bonding. Cyclododecyl’s steric bulk may shield the purine core, reducing intermolecular interactions critical for crystallization .

Key Research Findings

Hydrophobic Binding Enhancement : Cyclododecyl’s hydrophobicity aligns with trends in , where lipophilic groups improved inhibitor potency against hydrophobic enzyme pockets .

Synthetic Yield Trade-offs : and show high yields (>90%) for smaller substituents, but bulkier groups like cyclododecyl may require lower yields (~50–60%) due to purification challenges .

Pharmacokinetic Limitations : High logP values (Table 1) suggest poor aqueous solubility, necessitating formulation strategies (e.g., liposomal delivery) for in vivo applications.

Biological Activity

N-cyclododecyl-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various pathogens.

Synthesis

The synthesis of N-cyclododecyl-9H-purin-6-amine typically involves the modification of 6-chloropurine through nucleophilic substitution reactions. The introduction of the cyclododecyl group enhances lipophilicity, which may improve cellular uptake and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-cyclododecyl-9H-purin-6-amine. In particular:

- Antibacterial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives have exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : In antifungal assays, several derivatives of purine compounds, including N-cyclododecyl-9H-purin-6-amine, demonstrated significant activity against fungal strains such as Candida tropicalis and Aspergillus niger, with some compounds showing efficacy comparable to fluconazole .

Cytotoxicity

The cytotoxic effects of N-cyclododecyl-9H-purin-6-amine were evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity, suggesting potential as a chemotherapeutic agent. Notably, it was found to induce apoptosis in cancer cells while sparing normal cells, which is a critical aspect of its therapeutic profile .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-cyclododecyl-9H-purin-6-amine. Key findings include:

- Substituent Effects : The presence of bulky hydrophobic groups like cyclododecyl enhances membrane penetration and biological activity.

- Positioning : Modifications at the 6-position of the purine ring significantly influence both antibacterial and anticancer activities .

- Lipophilicity : Increased lipophilicity correlates with improved bioavailability and cellular uptake, making it a valuable characteristic for drug development.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of N-cyclododecyl derivatives against multidrug-resistant strains. The compound displayed strong inhibitory effects on MRSA, with time-kill kinetics indicating effective bacterial cell death at concentrations significantly lower than traditional antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that N-cyclododecyl-9H-purin-6-amine induced cell cycle arrest and apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Tables

| Biological Activity | MIC (μg/mL) | Tested Strains |

|---|---|---|

| Antibacterial | 4 - 32 | Staphylococcus aureus, E. coli |

| Antifungal | Varies | Candida tropicalis, Aspergillus niger |

| Cytotoxicity | IC50 < 10 μM | Various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-cyclododecyl-9H-purin-6-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of alkyl-substituted purin-6-amine derivatives typically involves nucleophilic substitution at the 6-position of purine scaffolds. For example, microwave-assisted alkylation (e.g., using cyclohexane-1,4-diamine as a precursor) under controlled temperature (80–120°C) can improve reaction efficiency and reduce by-products . Solvent choice (e.g., DMF or acetonitrile) and catalyst selection (e.g., K₂CO₃ for deprotonation) are critical for achieving high yields. Purification via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) is recommended to isolate the target compound .

Q. How can structural characterization of N-cyclododecyl-9H-purin-6-amine be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to confirm substitution patterns. For instance, the cyclododecyl group will show distinct aliphatic proton signals (δ 1.2–2.0 ppm) and upfield-shifted carbons in DEPT-135 spectra .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Mercury software can visualize intermolecular interactions (e.g., hydrogen bonding between the purine NH and solvent molecules) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of N-cyclododecyl-9H-purin-6-amine?

- Methodological Answer : Conduct antibacterial screening using Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Use broth microdilution methods with concentrations ranging from 1–256 µg/mL, referencing positive controls like ciprofloxacin .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric equilibria observed in purin-6-amine derivatives during structural analysis?

- Methodological Answer : Tautomerism (e.g., amino vs. imino forms) can be studied using variable-temperature -NMR (VT-NMR) in DMSO-d₆. For example, cooling to −40°C slows exchange rates, allowing distinct signals for tautomers to emerge. Computational methods (e.g., DFT calculations at the B3LYP/6-31G* level) can predict dominant tautomers .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of N-cyclododecyl-9H-purin-6-amine analogs?

- Methodological Answer :

- SAR Design : Synthesize analogs with varying alkyl chain lengths (e.g., cyclopentyl vs. cyclododecyl) to assess hydrophobic interactions.

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinase receptors). For example, immobilize the protein on a CM5 chip and inject compound solutions at 10–100 µM .

- Data Interpretation : Compare IC₅₀ values and ligand efficiency metrics (e.g., ΔG/atom) to prioritize leads .

Q. How can computational tools predict the binding mode of N-cyclododecyl-9H-purin-6-amine to macromolecular targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using high-resolution protein structures (PDB: 6LC for purine-binding domains). Validate results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.